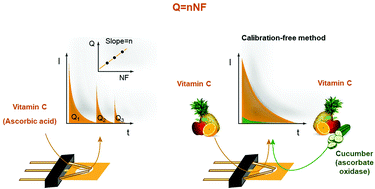Paper-based platforms with coulometric readout for ascorbic acid determination in fruit juices†
Analyst Pub Date: 2020-03-12 DOI: 10.1039/D0AN00477D
Abstract
There is growing interest in the development of simple, fast, sustainable and low-cost analytical methodologies on paper-based platforms. However, sensitive detection strategies that fit properly with these devices are still required. In this work, a calibration-free method is proposed for analytical determinations performed on paper-based electrochemical devices, in this case, for ascorbic acid. Carbon ink is deposited on a hydrophilic working area of the paper delimited with a hydrophobic wax. This maskless procedure is fast and cuts down ink waste. The connection of this working electrode to the potentiostat is provided by reusable gold-plated connector headers that provide also the reference and counter electrodes. The thickness of the paper substrate defines the electrochemical cell and confines a sample volume, ideal for thin-layer coulometry. Controlled-potential coulometry is performed applying a potential of +0.6 V for 50 s. The charge is calculated by measuring the area under the fast chronoamperogram and the concentration is determined following Faraday's law (known number of transferred electrons). This methodology was applied to the determination of ascorbic acid, with a limit of detection of 40 μM. Its concentration in commercial fruit juices can be directly determined in diluted samples. The absence of matrix effects is observed by comparing the results obtained before and after enzymatic reaction of the sample with cucumber ascorbate oxidase. Good accuracy and precision makes this method suitable for quality control of ascorbic acid in commercial juices. Underexploited coulometric readout can be applied as a fast (calibration-free) and low-cost (standards not required) transduction principle for the newly developed paper devices.


Recommended Literature
- [1] Synthesis of Fe/M (M = Mn, Co, Ni) bimetallic metal organic frameworks and their catalytic activity for phenol degradation under mild conditions†
- [2] New fluorous ionic liquids function as surfactants in conventional room-temperature ionic liquids
- [3] The influence of fuel additives on the behaviour of gaseous alkali-metal compounds during pulverised coal combustion
- [4] Combined experimental/theoretical study of d-glucosamine promoted Ullmann-type C–N coupling catalyzed by copper(i): does amino really count?†
- [5] Thiourea assisted hydrothermal synthesis of ZnS/CdS/Ag2S nanocatalysts for photocatalytic degradation of Congo red under direct sunlight illumination
- [6] Room-temperature luminescence of tervalent chromium complexes
- [7] Hydrodeoxygenation of biodiesel-related fatty acid methyl esters to diesel-range alkanes over zeolite-supported ruthenium catalysts†
- [8] Nickel sulfide nanospheres anchored on reduced graphene oxide in situ doped with sulfur as a high performance anode for sodium-ion batteries†
- [9] Cold condensation of dust in the ISM
- [10] Enantioselective methodologies for the synthesis of spiro compounds

Journal Name:Analyst
Research Products
-
CAS no.: 174064-00-7
-
CAS no.: 154-68-7
-
CAS no.: 117902-15-5
-
CAS no.: 124387-19-5
-
CAS no.: 10432-84-5









